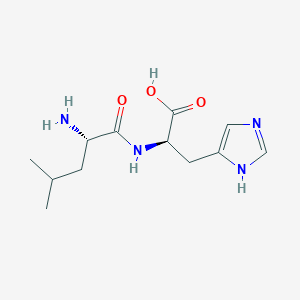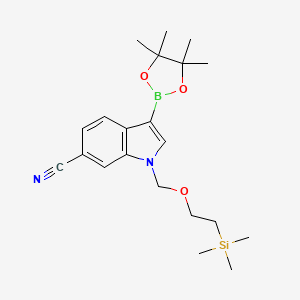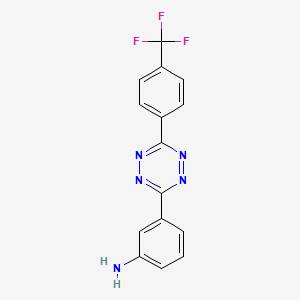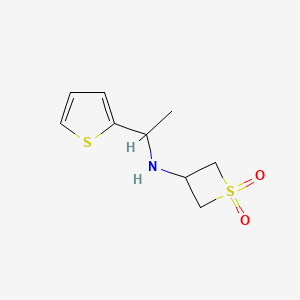
3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide typically involves the reaction of thiophene derivatives with thietane dioxide under specific conditions. One common method includes the use of a condensation reaction where thiophene is reacted with an appropriate amine and thietane dioxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A five-membered heterocyclic compound containing sulfur.
Thietane: A four-membered ring containing sulfur.
Sulfoxides and Sulfones: Oxidized derivatives of sulfur-containing compounds.
Uniqueness
3-((1-(Thiophen-2-yl)ethyl)amino)thietane 1,1-dioxide is unique due to its combination of a thiophene ring with a thietane dioxide moiety, providing distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H13NO2S2 |
|---|---|
Poids moléculaire |
231.3 g/mol |
Nom IUPAC |
1,1-dioxo-N-(1-thiophen-2-ylethyl)thietan-3-amine |
InChI |
InChI=1S/C9H13NO2S2/c1-7(9-3-2-4-13-9)10-8-5-14(11,12)6-8/h2-4,7-8,10H,5-6H2,1H3 |
Clé InChI |
MEZPTENIGTZEBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CS1)NC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12949301.png)

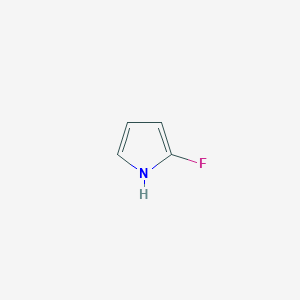
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12949310.png)
![6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12949315.png)

![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)
